Cas no 165619-01-2 (4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide)

4-Sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide is a sulfonamide derivative characterized by its trifluoroethylamide functional group, which enhances its chemical reactivity and potential biological activity. The sulfamoyl moiety at the 4-position of the benzamide scaffold contributes to its versatility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the electron-withdrawing trifluoroethyl group, may improve metabolic stability and binding affinity in target applications. This compound is of interest in medicinal chemistry for its potential as a precursor in the development of enzyme inhibitors or receptor modulators. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial use.
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide structure
165619-01-2 structure
Product name:4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
CAS No:165619-01-2
MF:C9H9F3N2O3S
MW:282.239571332932
CID:6446332
PubChem ID:10379020

4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
    • Benzamide, 4-(aminosulfonyl)-N-(2,2,2-trifluoroethyl)-
    • Inchi: 1S/C9H9F3N2O3S/c10-9(11,12)5-14-8(15)6-1-3-7(4-2-6)18(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17)
    • InChI Key: QTBXXSHAPCGITL-UHFFFAOYSA-N
    • SMILES: C(NCC(F)(F)F)(=O)C1=CC=C(S(N)(=O)=O)C=C1

Experimental Properties

  • Density: 1.472±0.06 g/cm3(Predicted)
  • pka: 9.76±0.10(Predicted)

4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1617647-0.5g
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
0.5g
$356.0 2023-05-25
Enamine
EN300-1617647-1.0g
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
1g
$371.0 2023-05-25
Enamine
EN300-1617647-250mg
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
250mg
$774.0 2023-09-23
Enamine
EN300-1617647-5000mg
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
5000mg
$2443.0 2023-09-23
Enamine
EN300-1617647-5.0g
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
5g
$1075.0 2023-05-25
Enamine
EN300-1617647-2500mg
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
2500mg
$1650.0 2023-09-23
Enamine
EN300-1617647-500mg
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
500mg
$809.0 2023-09-23
Enamine
EN300-1617647-100mg
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
100mg
$741.0 2023-09-23
Enamine
EN300-1617647-10000mg
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
10000mg
$3622.0 2023-09-23
Enamine
EN300-1617647-0.25g
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
165619-01-2
0.25g
$341.0 2023-05-25

Additional information on 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide

4-Sulfamoyl-N-(2,2,2-Trifluoroethyl)Benzamide: A Comprehensive Overview

4-Sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide (CAS No. 165619-01-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical systems. The molecule combines a sulfamoyl group with a trifluoroethyl substituent, creating a compound with distinctive electronic and steric characteristics.

The synthesis of 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide involves a series of carefully controlled reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. Researchers have explored various catalysts and solvents to enhance the efficiency of the synthesis process. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product quality.

One of the most promising applications of this compound lies in its use as a building block for more complex molecules. Its ability to undergo further functionalization makes it a valuable intermediate in organic synthesis. Recent advancements in click chemistry have enabled the incorporation of 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide into larger molecular frameworks with unprecedented precision.

The electronic properties of 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide have been extensively studied using computational chemistry techniques. These studies reveal that the compound exhibits a unique combination of electron-withdrawing and electron-donating groups, which influence its reactivity in various chemical reactions. The trifluoroethyl group contributes significantly to the compound's stability and resistance to hydrolysis.

In terms of industrial applications, 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide has shown potential in the development of advanced materials such as polymers and coatings. Its ability to form strong intermolecular bonds makes it an ideal candidate for applications requiring high thermal stability and mechanical strength.

Recent research has also explored the biological activity of 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide. Initial studies suggest that it may exhibit anti-inflammatory properties due to its ability to inhibit certain enzymes involved in inflammatory pathways. Further investigations are currently underway to assess its potential as a lead compound for drug development.

The environmental impact of 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide has also been a topic of interest. Studies on its biodegradation rates indicate that it is relatively stable under standard environmental conditions. However, ongoing research aims to develop more sustainable methods for its production and disposal.

In conclusion, 4-sulfamoyl-N-(2,2,

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